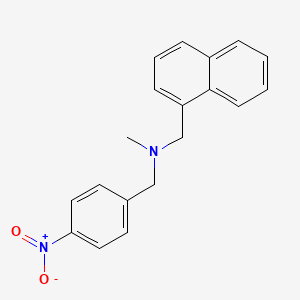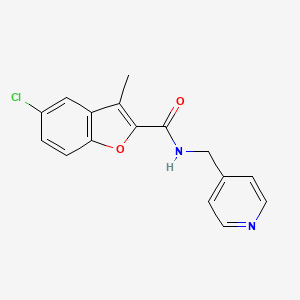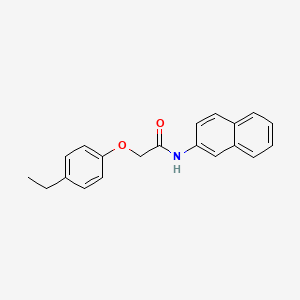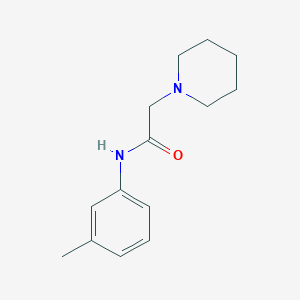![molecular formula C25H21BrN2O3 B5744387 2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5744387.png)
2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a unique structure that includes a bromobenzyl group, a phenylmethylidene group, and a hexahydro-4,6-ethenocyclopropa[f]isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, including the formation of the bromobenzyl ether, the condensation with the phenylmethylidene group, and the cyclization to form the hexahydro-4,6-ethenocyclopropa[f]isoindole core. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid.
Reduction: The phenylmethylidene group can be reduced to form the corresponding phenylmethyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: Phenylmethyl group derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As an intermediate in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- 2-{[(E)-{2-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Uniqueness
The presence of the bromobenzyl group in 2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione imparts unique chemical properties such as increased reactivity towards nucleophiles and potential biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c26-16-7-5-14(6-8-16)13-31-21-4-2-1-3-15(21)12-27-28-24(29)22-17-9-10-18(20-11-19(17)20)23(22)25(28)30/h1-10,12,17-20,22-23H,11,13H2/b27-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRFIBCXXEWNK-KKMKTNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CC=C5OCC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CC=C5OCC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B5744306.png)

![2-(4-chlorophenyl)-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5744327.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5744336.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5744346.png)
![4-[(2-Methoxy-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B5744362.png)
![[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate](/img/structure/B5744370.png)



![7-(difluoromethyl)-N-(2-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5744399.png)

![1-(3-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5744409.png)
